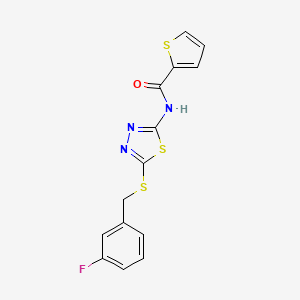

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with 3-fluorobenzyl chloride to introduce the fluorobenzyl group. Finally, the thiadiazole intermediate is coupled with thiophene-2-carboxylic acid chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Cardiovascular Applications

Recent research indicates that compounds similar to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide have shown promise in enhancing intracellular calcium dynamics in cardiomyocytes. Specifically, studies have highlighted the role of such compounds in improving the function of the Sarcoplasmic Reticulum Calcium ATPase (SERCA2a), which is critical for calcium homeostasis in cardiac cells.

Key Findings:

- Increased SERCA2a Activity : The compound enhances SERCA2a Ca²⁺ transport activity, which is crucial for cardiac muscle relaxation and contraction cycles. This effect is particularly beneficial in conditions like heart failure where SERCA2a function is compromised .

- Calcium Dynamics : Experimental results demonstrated that the compound increases endoplasmic reticulum Ca²⁺ load and action potential-induced Ca²⁺ transients in mouse ventricular myocytes, suggesting potential therapeutic benefits for heart failure management .

Anticancer Properties

Compounds within the thiadiazole and thiophene classes, including this compound, have been investigated for their anticancer properties. These compounds are noted for their ability to inhibit various cancer cell lines through multiple mechanisms.

Mechanisms of Action:

- Inhibition of DNA/RNA Synthesis : Research indicates that thiadiazole derivatives can inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation .

- Targeting Kinases : The heteroatoms present in these compounds can interact with biological targets such as key kinases involved in tumorigenesis, potentially leading to reduced tumor growth .

Case Studies:

- In Vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines when compared to standard chemotherapeutics like cisplatin .

- Molecular Docking : Molecular docking studies have been performed to predict binding affinities and interactions with targets such as dihydrofolate reductase (DHFR), further supporting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives has also been explored. These compounds have demonstrated promising activity against various bacterial strains.

Findings:

- β-Lactamase Inhibition : Certain derivatives have shown effectiveness as inhibitors against extended-spectrum β-lactamases (ESBLs), which are critical in combating antibiotic resistance .

- Binding Interactions : Studies reveal significant hydrogen bonding and hydrophobic interactions between these compounds and target proteins, enhancing their stability and efficacy as antimicrobial agents .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. For example, it may inhibit kinases or other enzymes involved in cell cycle regulation, leading to the suppression of cancer cell growth. The fluorobenzyl group may enhance its binding affinity to certain molecular targets, increasing its potency.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide

- 2-(pyridin-2-yl)pyrimidine derivatives

Uniqueness

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both the thiadiazole and thiophene rings, which confer distinct chemical reactivity and potential biological activities. The fluorobenzyl group further enhances its properties, making it a versatile compound for various applications.

Activité Biologique

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound can be characterized by its chemical formula C14H16FN3S2, which indicates the presence of fluorine and sulfur atoms crucial for its biological activity. The thiadiazole ring structure contributes to its pharmacological properties, making it a subject of interest in various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds with the thiadiazole scaffold have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have reported that 1,3,4-thiadiazole derivatives exhibit potent activity against Staphylococcus epidermidis and Phytophthora infestans .

- Anticancer Properties : The compound demonstrates potential anticancer activity by targeting key pathways involved in tumorigenesis. Thiadiazole derivatives have been shown to inhibit DNA and RNA synthesis without affecting protein synthesis, thus disrupting cancer cell proliferation .

- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives possess anti-inflammatory properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This makes them candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes critical to cellular processes, such as carbonic anhydrase and phosphodiesterase .

- Receptor Interaction : It can bind to specific receptors involved in signal transduction pathways, influencing cellular responses .

- Membrane Disruption : The compound may disrupt cellular membranes, leading to altered cell function or apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

Propriétés

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3OS3/c15-10-4-1-3-9(7-10)8-21-14-18-17-13(22-14)16-12(19)11-5-2-6-20-11/h1-7H,8H2,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHHTJHTQDAGOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.